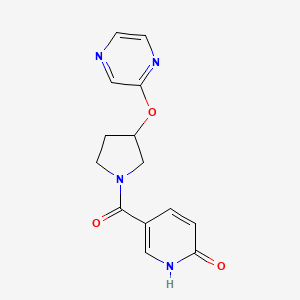
5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" is a heterocyclic compound that appears to be related to various pharmacologically active structures. The presence of pyrazine and pyridine rings suggests potential biological activity, and the compound's structure may be amenable to coordination with metals, as seen in related compounds used in coordination chemistry .
Synthesis Analysis
The synthesis of related pyrazine and pyridine derivatives has been demonstrated through cycloaddition reactions and subsequent condensation steps. For instance, cycloaddition of pyridine N-imine with alkynoates followed by condensation with hydrazine provides access to pyrazolo[1,5-a]pyridin-3-yl pyridazinones . Although the exact synthesis of "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" is not detailed, similar synthetic strategies could potentially be employed.
Molecular Structure Analysis
The molecular structure of compounds related to "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" often involves coordination with metals. For example, cadmium(II) coordination polymers have been synthesized using a multidentate N-donor ligand that includes pyridine and pyrazine moieties . These structures exhibit various dimensionalities and topologies, indicating that the compound may also form complex architectures when reacted with suitable metal ions.
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the presence of the pyrazine and pyridine rings, as well as the pyrrolidine moiety. In related research, pyrazine and pyridine derivatives have been used to synthesize multidimensional coordination complexes with transition metals, which suggests that "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" could also participate in such reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" are not explicitly provided, related compounds exhibit interesting properties such as thermal stability and photoluminescence . These properties are often investigated in the solid state and can be significant for applications in materials science and coordination chemistry.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Pyrrole Derivatives Synthesis : Pyrrole derivatives, like 5H-pyrrolo[2,1-d][1,2,5]triazepine, are synthesized from pyrrole. This process involves reactions with various compounds, including those with similar structures to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one. These derivatives have potential applications in various fields due to their unique chemical properties (Menges et al., 2013).
Novel Compound Formation : Research shows the synthesis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. These compounds, similar in structure to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, exhibit significant properties that can be studied for various scientific applications, including their thermodynamic and NLO properties (Halim & Ibrahim, 2022).
Structural and Mechanistic Studies
Pyrrole, Pyrazine, and Pyridine Formation : Studies explore the formation mechanisms of pyrroles, pyrazines, and pyridines in non-enzymic browning reactions. Understanding these mechanisms is crucial for applications in food chemistry and related fields (Milić & Piletić, 1984).
1H-Pyrazolo[3,4-b]pyridines Applications : The review of 1H-pyrazolo[3,4-b]pyridines, compounds structurally related to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, covers their synthesis and biomedical applications. These compounds have been found to have potential applications in the medical and pharmaceutical fields (Donaire-Arias et al., 2022).
Biological and Medicinal Applications
Antimicrobial and Antitumor Activities : Pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial, antifungal, and antitumor activities. These studies highlight the potential of compounds with similar structures in developing new antimicrobial and cancer treatment drugs (El-Borai et al., 2012).
Carboxylic Acid-Pyridine Supramolecular Synthon : The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids is crucial for understanding the interactions and potential applications of these compounds in crystal engineering strategies (Vishweshwar et al., 2002).
Propriétés
IUPAC Name |
5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-2-1-10(7-17-12)14(20)18-6-3-11(9-18)21-13-8-15-4-5-16-13/h1-2,4-5,7-8,11H,3,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJWLYIMFONQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

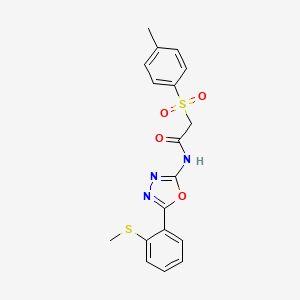
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)
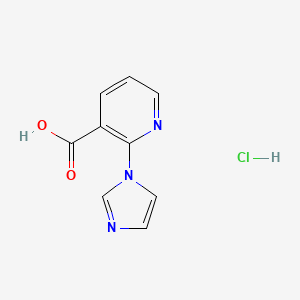

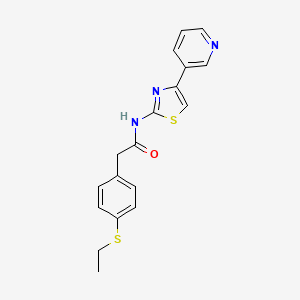

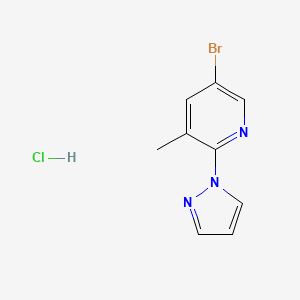
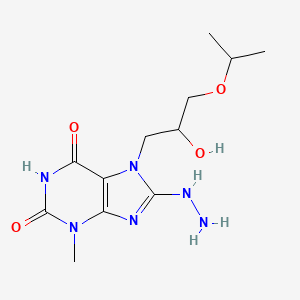

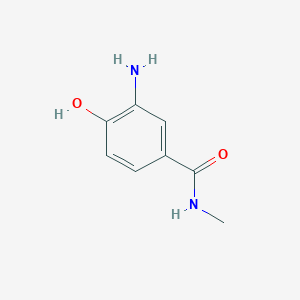
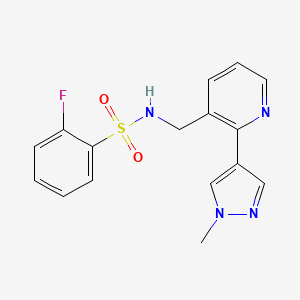
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)